Cas no 1539934-89-8 (4-(3-fluoro-2-hydroxyphenyl)butanoic acid)

4-(3-Fluoro-2-hydroxyphenyl)butanoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. The presence of both a hydroxyl group and a fluorine atom on the phenyl ring enhances its reactivity, making it a versatile intermediate for synthesizing biologically active compounds. The butanoic acid side chain provides flexibility for further functionalization, while the fluorine substitution can influence metabolic stability and binding affinity in drug design. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic effects. Its structural features make it valuable for probing structure-activity relationships in lead optimization studies.
4-(3-fluoro-2-hydroxyphenyl)butanoic acid structure
1539934-89-8 structure
Product Name:4-(3-fluoro-2-hydroxyphenyl)butanoic acid
CAS No:1539934-89-8
MF:C10H11FO3
MW:198.190946817398
CID:5836123
PubChem ID:83699425
Update Time:2025-10-29

4-(3-fluoro-2-hydroxyphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoro-2-hydroxyphenyl)butanoic acid
    • EN300-1802357
    • 1539934-89-8
    • Inchi: 1S/C10H11FO3/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,14H,2,4,6H2,(H,12,13)
    • InChI Key: SFXSMOPWJWFLOW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1O)CCCC(=O)O

Computed Properties

  • Exact Mass: 198.06922237g/mol
  • Monoisotopic Mass: 198.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 4-(3-fluoro-2-hydroxyphenyl)butanoic acid

Introduction to 4-(3-fluoro-2-hydroxyphenyl)butanoic acid (CAS No. 1539934-89-8)

4-(3-fluoro-2-hydroxyphenyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1539934-89-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of hydroxybenzoic acid derivatives, characterized by the presence of both hydroxyl and fluoro substituents on the aromatic ring, which contribute to its unique chemical properties and biological activities.

The molecular structure of 4-(3-fluoro-2-hydroxyphenyl)butanoic acid consists of a butanoic acid moiety linked to a phenyl ring that is functionalized at the 3-position with a fluoro group and at the 2-position with a hydroxyl group. This specific arrangement of functional groups imparts distinct reactivity and interaction potential with biological targets, making it a valuable scaffold for drug discovery and development. The presence of the fluoro atom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules, thereby enhancing their therapeutic efficacy.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced bioavailability and improved pharmacological properties. 4-(3-fluoro-2-hydroxyphenyl)butanoic acid has emerged as a promising candidate in this context due to its structural features that align well with current trends in medicinal chemistry. The compound’s ability to interact with biological receptors and enzymes in a manner that promotes therapeutic effects while minimizing off-target interactions has made it a subject of intense investigation.

One of the most compelling aspects of 4-(3-fluoro-2-hydroxyphenyl)butanoic acid is its potential application in the development of drugs targeting neurological disorders. Studies have indicated that compounds with similar structural motifs can exhibit neuroprotective and anti-inflammatory properties, which are crucial for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. The fluoro and hydroxyl groups in this compound are believed to play a pivotal role in modulating neurotransmitter activity and reducing oxidative stress, two key pathological mechanisms underlying these conditions.

Furthermore, the pharmaceutical industry has shown increasing interest in exploring 4-(3-fluoro-2-hydroxyphenyl)butanoic acid for its potential in oncology research. Preliminary studies have suggested that this compound may possess inhibitory effects on certain cancer cell lines by interfering with critical signaling pathways involved in tumor growth and survival. The unique combination of substituents on the aromatic ring is thought to enhance its ability to bind to specific targets within cancer cells, leading to potent antitumor activity. This has opened up new avenues for developing next-generation chemotherapeutic agents that are more effective and less toxic than conventional treatments.

The synthesis of 4-(3-fluoro-2-hydroxyphenyl)butanoic acid presents both challenges and opportunities for chemists working in industrial and academic settings. The introduction of fluorine into organic molecules often requires specialized synthetic methodologies due to the element’s high electronegativity and reactivity. However, advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater precision and efficiency. This has enabled researchers to fine-tune the properties of 4-(3-fluoro-2-hydroxyphenyl)butanoic acid to meet specific pharmacological requirements.

In addition to its pharmaceutical applications, 4-(3-fluoro-2-hydroxyphenyl)butanoic acid has also been explored for its potential use in agrochemicals and material science. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that are more environmentally friendly and effective against resistant strains of pests. Moreover, the compound’s ability to undergo various chemical modifications allows scientists to create derivatives with tailored properties for use in advanced materials, such as polymers and coatings.

The growing body of research on 4-(3-fluoro-2-hydroxyphenyl)butanoic acid underscores its significance as a versatile chemical entity with broad applications across multiple domains. As our understanding of its biological activities continues to expand, so too does its potential as a lead compound for future drug development. Collaborative efforts between academia and industry are essential to fully realize this potential, ensuring that compounds like 1539934-89-8 continue to contribute to advancements in human health and technological innovation.

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